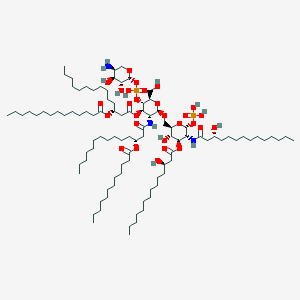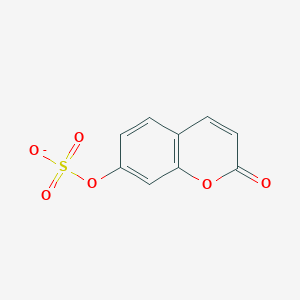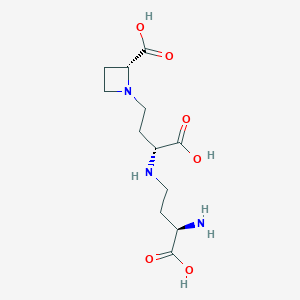![molecular formula C22H31N3O B1255383 4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol is a member of phenols.
Aplicaciones Científicas De Investigación
Phenolic Compounds and Environmental Interactions
Phenolic compounds, including those with structures similar to the specified compound, have been studied for their interactions with environmental pollutants and potential benefits. For instance, some phenolic compounds have been identified as effective scavengers of environmental pollutants, including methylglyoxal, a byproduct of food processing that can contribute to the formation of harmful compounds like advanced glycation end products (AGEs) and acrylamide. These phenolic compounds can mitigate the effects of methylglyoxal through their nucleophilic reactivity, suggesting a potential application in food safety and preservation to reduce the intake of harmful substances (Zheng et al., 2020).
Biological and Pharmacological Effects
The biological and pharmacological effects of phenolic compounds have been a subject of extensive research. For example, chlorogenic acid (CGA), a widely available phenolic acid found in green coffee extracts and tea, exhibits a wide range of therapeutic roles, including antioxidant activity, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. These findings highlight the potential of phenolic compounds in the treatment and management of various disorders, suggesting a role for similar compounds in medicinal chemistry and pharmacotherapy (Naveed et al., 2018).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds have been leveraged in various applications, including the development of chemosensors for detecting metal ions and other analytes. Compounds based on phenolic structures, such as 4-methyl-2,6-diformylphenol, have been utilized in creating highly selective and sensitive chemosensors, indicating their utility in analytical chemistry and environmental monitoring (Roy, 2021).
Propiedades
Fórmula molecular |
C22H31N3O |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H31N3O/c23-21-24-14-19(10-15-1-3-20(26)4-2-15)25(21)6-5-22-11-16-7-17(12-22)9-18(8-16)13-22/h1-4,16-19,26H,5-14H2,(H2,23,24)/t16?,17?,18?,19-,22?/m0/s1 |
Clave InChI |
FLQJADCPCJPEIP-ONUXSRJRSA-N |
SMILES isomérico |
C1[C@@H](N(C(=N1)N)CCC23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCN4C(CN=C4N)CC5=CC=C(C=C5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



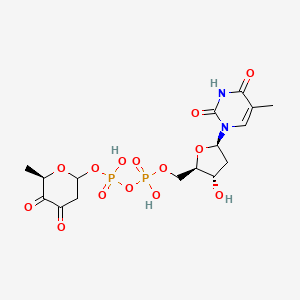
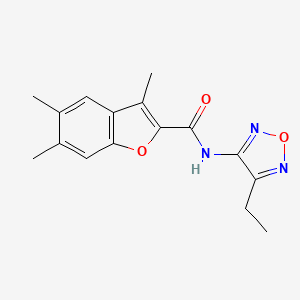
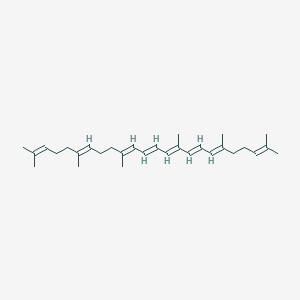

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
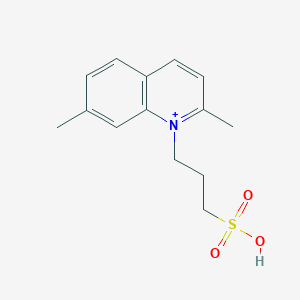
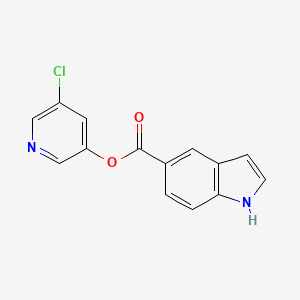
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
